molecular formula C22H31ClN2O2S B5091368 [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B5091368
M. Wt: 423.0 g/mol
InChI Key: GPZGRENEPZLTBP-UHFFFAOYSA-N
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Description

[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a synthetic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thian-4-yl Group: The thian-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable thian-4-yl halide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of [4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G-protein-coupled receptors, altering intracellular signaling cascades and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-N-arylacetamide]: Shares structural similarities and is used in similar applications.

    [1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)]: Another compound with a piperidine core, used in medicinal chemistry.

Uniqueness

[4-Chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its thian-4-yl and chlorophenyl groups contribute to its potential as a versatile pharmacological agent.

Properties

IUPAC Name

[4-chloro-2-[1-(thian-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O2S/c23-17-4-5-20(22(26)25-10-2-1-3-11-25)21(16-17)27-19-6-12-24(13-7-19)18-8-14-28-15-9-18/h4-5,16,18-19H,1-3,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZGRENEPZLTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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